sodium;tridecyl sulfate
CAS No.:
Cat. No.: VC13333349
Molecular Formula: C13H27NaO4S
Molecular Weight: 302.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27NaO4S |
|---|---|
| Molecular Weight | 302.41 g/mol |
| IUPAC Name | sodium;tridecyl sulfate |
| Standard InChI | InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 |
| Standard InChI Key | HQCFDOOSGDZRII-UHFFFAOYSA-M |
| Isomeric SMILES | CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Introduction
Chemical and Structural Properties of Sodium Tridecyl Sulfate
Molecular Characteristics
STS belongs to the alkyl sulfate family, featuring a hydrophobic tridecyl chain (13 carbon atoms) linked to a hydrophilic sulfate group. Its structure is represented as , with the sodium ion neutralizing the sulfate group’s charge . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 302.406 g/mol | |
| Melting Point | 185–189°C | |
| Water Solubility | Soluble | |
| LogP | 4.855 |
The compound’s amphiphilic nature enables it to reduce surface tension at water-hydrocarbon interfaces, making it effective in detergent formulations .
Spectroscopic and Analytic Data
STS exhibits distinct spectral features in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The sulfate group’s asymmetric stretching vibration appears near 1220 cm in IR spectra, while -NMR signals for the alkyl chain protons resonate between 0.8–1.5 ppm . High-performance liquid chromatography (HPLC) methods are employed for purity assessment, with commercial samples achieving >97% purity .
Synthesis and Industrial Production
Conventional Synthesis Route
STS is synthesized via sulfonation of tridecyl alcohol followed by neutralization. A representative method involves:
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Sulfonation: Tridecyl alcohol reacts with chlorosulfonic acid () at controlled temperatures (<25°C) to form tridecyl sulfuric acid .
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Neutralization: The intermediate is treated with sodium hydroxide to yield STS :
This process achieves a 97% yield under optimized conditions .
Patent Innovations and Purification Techniques
While patents such as CN106278958A and CN106336364A focus on sodium tetradecyl sulfate (14-carbon analog), their methodologies inform STS production. For instance, liquid-phase extraction with lipophilic solvents (e.g., ethyl acetate) removes unreacted alcohols and sulfonic acids, enhancing product purity . Such techniques could be adapted for STS to meet pharmaceutical-grade standards.
Applications in Industrial and Consumer Products
Cleaning and Personal Care Formulations
STS is a key ingredient in:
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Household Cleaners: Enhances soil removal by lowering water’s surface tension .
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Personal Care Products: Acts as a foaming agent in shampoos and body washes, with concentrations typically ≤2% .
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Emulsification: Stabilizes oil-in-water emulsions in lubricants and agricultural sprays .
Niche Industrial Uses
In hydrocarbon transport, STS facilitates pipeline flow by reducing viscosity and preventing sludge formation . Its compatibility with hard water and divalent cations () further broadens its utility in industrial settings .
Regulatory Status and Future Directions
Global Regulatory Compliance
STS is approved under:
Research Gaps and Opportunities
Future studies should address:
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Chronic toxicity in mammalian models.
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Environmental persistence in freshwater ecosystems.
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Development of greener synthesis routes using enzymatic catalysis.
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